Hydroxyisovaleroyl-d3 Carnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

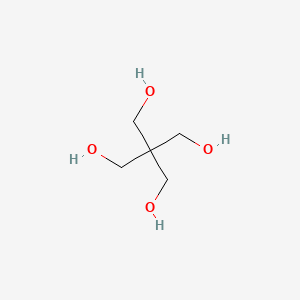

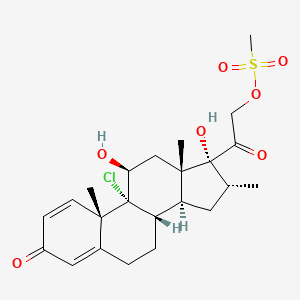

Hydroxyisovaleroyl-d3 Carnitine is a deuterated form of hydroxyisovaleroyl carnitine, which is a derivative of carnitine. Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is used as a diagnostic tool to identify the presence of orofacial clefts and in the screening and diagnostics of inborn errors of metabolism .

Wirkmechanismus

Target of Action

Hydroxyisovaleroyl-d3 Carnitine, also known as (2R)-3-Hydroxyisovaleroyl-d3 Carnitine , is an endogenous metabolite The primary targets of this compound are not explicitly mentioned in the search results

Mode of Action

As an endogenous metabolite, it likely interacts with various biochemical processes within the body .

Biochemical Pathways

This compound is involved in the leucine catabolic pathway . This pathway is responsible for the breakdown of leucine, an essential amino acid. Impairment in this pathway can lead to the accumulation of this compound .

Result of Action

This compound has been observed in the plasma and urine of patients with isolated 3-methylcrotonyl-CoA carboxylase deficiency . It is used as a biomarker of biotin deficiency in humans and other metabolic disorders . This suggests that the compound’s action results in molecular and cellular effects that can be measured and used for diagnostic purposes.

Biochemische Analyse

Biochemical Properties

Hydroxyisovaleroyl-d3 Carnitine is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules . It is considered to be a fatty ester lipid molecule . The compound is very hydrophobic, practically insoluble in water, and relatively neutral .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with various enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyisovaleroyl-d3 Carnitine involves the esterification of hydroxyisovaleric acid with carnitine. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxyisovaleroyl-d3 Carnitine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester bond can be reduced to form the corresponding alcohol.

Substitution: The ester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted carnitine derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxyisovaleroyl-d3 Carnitine has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of carnitine derivatives.

Biology: Used in metabolic studies to investigate the role of carnitine in fatty acid metabolism.

Medicine: Used in the diagnosis of metabolic disorders and as a biomarker for inborn errors of metabolism.

Industry: Used in the production of dietary supplements and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxyisovaleryl-L-carnitine: A non-deuterated form of hydroxyisovaleroyl carnitine.

Glutaryl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.

Propionyl-L-carnitine: A carnitine derivative used in the treatment of cardiovascular diseases.

Uniqueness

Hydroxyisovaleroyl-d3 Carnitine is unique due to the presence of deuterium atoms, which make it useful as an internal standard in mass spectrometry. The deuterium atoms provide a distinct mass difference that allows for accurate quantification of the compound in complex biological samples .

Eigenschaften

IUPAC Name |

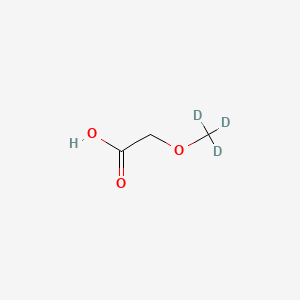

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-(3-hydroxy-3-methylbutanoyl)oxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLHHSKNBDXCEY-MCHJGEEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)

![[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B568750.png)